molecular formula C13H9ClN4O2 B2946559 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate CAS No. 1436069-40-7

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2946559
CAS No.: 1436069-40-7
M. Wt: 288.69
InChI Key: YPGBMNBWJZEFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety linked to a chloropyridine carboxylate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.

    Coupling with Chloropyridine Carboxylate: The benzotriazole derivative is then coupled with 2-chloropyridine-3-carboxylate under suitable reaction conditions, often involving the use of a base and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may result in the formation of a pyridine N-oxide.

Scientific Research Applications

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Benzotriazol-5-ylmethyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    2H-Benzotriazol-5-ylmethyl 2-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can significantly alter its reactivity and properties.

    2H-Benzotriazol-5-ylmethyl 2-iodopyridine-3-carboxylate: The presence of iodine can enhance its utility in certain types of reactions.

Uniqueness

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate is unique due to the specific combination of benzotriazole and chloropyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for a variety of applications in research and industry.

Properties

IUPAC Name

2H-benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c14-12-9(2-1-5-15-12)13(19)20-7-8-3-4-10-11(6-8)17-18-16-10/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGBMNBWJZEFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.